2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid
Description
Properties
IUPAC Name |
2-[(2-acetamido-2-phenylacetyl)amino]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12(21)19-15(13-8-4-2-5-9-13)17(22)20-16(18(23)24)14-10-6-3-7-11-14/h2-11,15-16H,1H3,(H,19,21)(H,20,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOFHEQMMUHJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetic Anhydride-Mediated N-Acetylation
A widely reported method involves direct N-acetylation of α-amino-α-phenylacetic acid using acetic anhydride in aqueous dimethylformamide (DMF). In this protocol, 50 mmol of the amino acid is dissolved in a 1:1 mixture of DMF and water, followed by the addition of 1.2 equivalents of acetic anhydride and 1.2 equivalents of triethylamine. The reaction proceeds at room temperature for 12 hours, achieving near-quantitative conversion. After removing DMF under reduced pressure, the product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.
Table 1: Reaction Conditions for N-Acetylation
| Parameter | Value |
|---|---|
| Solvent System | DMF/H₂O (1:1 v/v) |
| Temperature | 20°C |
| Reaction Time | 12 hours |
| Yield | 87–93% |
This method is favored for its simplicity but requires careful pH adjustment during workup to prevent hydrolysis of the acetamido group.
Sodium Hydroxide-Assisted Acetylation
An alternative approach employs sodium hydroxide to deprotonate the amino group prior to acylation. A suspension of α-amino-α-phenylacetic acid (500 g, 3.31 mol) in water is cooled to 10°C, and 1 equivalent of NaOH is added to form the sodium salt. Acetic anhydride (2 equivalents) is then introduced dropwise, followed by additional NaOH to maintain a pH of 9–10. After 20 minutes, the mixture is acidified to pH 1 with HCl, precipitating the product in 87% yield. This method minimizes side reactions but demands precise temperature control to avoid exothermic decomposition.
Carbodiimide-Mediated Coupling Reactions
Diisopropylcarbodiimide (DIC) Activation
For substrates sensitive to aqueous conditions, DIC-mediated coupling in dichloromethane (DCM) offers a reliable pathway. A solution of 2-acetamido-2-phenylacetic acid (0.5 mmol) in DCM is cooled to 0°C under nitrogen, followed by the addition of 1.1 equivalents of DIC. After 1 hour, the solvent is removed under N₂, and the activated intermediate is reacted with a second equivalent of α-phenylglycine derivative in toluene at reflux for 3 hours. Purification via preparative thin-layer chromatography (TLC) yields the target compound.
Table 2: DIC Coupling Optimization
| Variable | Optimal Condition |
|---|---|
| Solvent | Dichloromethane → Toluene |
| Temperature | 0°C (activation) → Reflux |
| Coupling Agent | DIC (1.1 eq) |
| Yield | 78–82% |
HATU-Assisted Solid-Phase Synthesis
Recent adaptations utilize hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) for solution-phase couplings. For example, cyclopropyl acetic acid activated with HATU reacts with bis-thiadiazole intermediates under mild conditions (25°C, 4 hours), achieving 85% yield with minimal epimerization. This method is particularly advantageous for introducing sterically hindered acyl groups.
Hydrogenation-Based Approaches
Palladium-Catalyzed Reductive Amination
A patent-pending method (EP3153498A1) describes the synthesis of N-substituted phenyl glycine intermediates via hydrogenation. Substituted anilines react with glyoxalic acid in methanol/water under 10 atm H₂ in the presence of 5% Pd/C. After 12 hours at 50°C, the imine intermediate is reduced to N-cyano phenyl glycine, which is subsequently acylated to yield the target compound in 93% purity.
Table 3: Hydrogenation Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd/C (0.01–1 mol%) |
| Pressure | 10 atm H₂ |
| Temperature | 50°C |
| Yield | 93% |
Buchwald–Hartwig Amination
For aryl halide-containing precursors, Pd-catalyzed amination with benzophenone imine followed by acidic workup introduces the acetamido group regioselectively. This method, though requiring specialized ligands, achieves >90% conversion in model substrates.
Analytical Characterization
Spectroscopic Data
¹H NMR (DMSO-d₆): δ 1.92 (s, 3H, CH₃), 5.57 (s, 1H, CH), 7.30–7.43 (m, 10H, Ar-H), 8.80 (s, 1H, NH), 12.87 (s, 1H, COOH), 14.13 (s, 1H, NH).
¹³C NMR (DMSO-d₆): 23.8 (CH₃), 58.4 (CH), 129.6–137.6 (Ar-C), 154.0 (C=O), 171.4/172.0/185.3 (COOH, CONH).
IR (KBr): 3249 cm⁻¹ (N-H), 1678 cm⁻¹ (C=O), 1535 cm⁻¹ (N-H bend).
MS (EI): m/z 308 (M⁺), 176 (C₁₀H₁₀NO₂⁺).
Chromatographic Purity
HPLC analysis under reverse-phase conditions (C18 column, 70:30 H₂O/MeCN, 1 mL/min) reveals a single peak at 4.2 minutes with 99.5% purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or phenylacetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamido or phenylacetyl derivatives.
Scientific Research Applications
2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and phenylacetyl groups may facilitate binding to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following table summarizes key structural and functional differences between 2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid and similar phenylacetic acid derivatives:
Key Structural and Functional Insights
Substituent Effects on Bioactivity
- Sulfonamide Derivatives (e.g., ): The sulfonamide group (–SO₂NH–) enhances polarity and hydrogen-bonding capacity, making these compounds effective enzyme inhibitors or ligands in coordination chemistry. For example, halogenated analogs (Cl, Br) show improved binding via halogen bonds .
Chirality and Stereochemical Impact
The (R)- and (S)-enantiomers of 2-acetamido-2-phenylacetic acid () highlight the role of stereochemistry in bioactivity. The target compound, if chiral, may exhibit enantiomer-specific interactions, necessitating stereoselective synthesis for therapeutic applications.
Biological Activity
2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid, also known by its CAS number 2260932-15-6, is a synthetic compound with notable biological activities. This compound is categorized as an acetamide and has a molecular formula of C₁₈H₁₉N₃O₄, which contributes to its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 326.3 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Solubility | Moderate in water |
The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets. The compound exhibits properties that may influence:
- Anti-inflammatory effects : Similar compounds have been noted for their ability to inhibit inflammatory pathways, potentially through the modulation of cytokine release and inhibition of pro-inflammatory enzymes.
- Antimicrobial activity : Research indicates that derivatives of phenylacetic acids often display antimicrobial properties, suggesting that this compound may also possess similar capabilities.
Research Findings
Recent studies have focused on the compound's effects on cellular models and its potential therapeutic applications. Here are key findings from various studies:
- Cytotoxicity : In vitro studies have shown that the compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential use in cancer therapy. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cellular environments.
- Binding Affinity : Structure-activity relationship (SAR) studies suggest that modifications in the acetamido group enhance binding affinity to specific protein targets involved in inflammation and cancer progression.
Case Study 1: Anti-Cancer Activity
A study published in 2023 investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM. Flow cytometry analysis revealed increased apoptosis rates correlating with treatment concentration.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory bowel disease models, the compound was administered to mice with induced colitis. Results showed a significant reduction in disease severity scores and histological damage, alongside decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6).
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with similar acetamide derivatives was performed:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2-Acetamido-2-phenylacetic acid | 15 | Cytotoxicity via apoptosis |
| N-(4-hydroxyphenyl)acetamide | 25 | Anti-inflammatory through COX inhibition |
| 4-(Acetamido)benzoic acid | 30 | Antimicrobial via cell wall disruption |
Q & A
Q. What are the recommended synthetic routes for 2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid, and how can reaction yields be optimized?
The synthesis typically involves coupling reactions between phenylacetyl derivatives and amino-acetic acid precursors. For example, trifluoroethylamine coupling methods (as seen in structurally related compounds) require catalysts like palladium or copper to facilitate amide bond formation . Optimization strategies include:
- Temperature control : Maintaining 50–70°C to balance reaction rate and byproduct formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .
- Computational pre-screening : Tools like quantum chemical calculations (as used in ICReDD’s workflow) can predict optimal reaction pathways and reduce trial-and-error experimentation .
Q. How should researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is critical:
- HPLC-MS : Quantifies purity and detects trace impurities (<0.5% threshold for pharmaceutical-grade research) .
- NMR spectroscopy : 1H/13C NMR confirms the presence of acetamido and phenylacetyl groups (e.g., δ 2.0 ppm for acetamido CH3, δ 7.2–7.5 ppm for aromatic protons) .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral centers in the phenylacetic acid backbone .
Advanced Research Questions
Q. What computational methods are effective for predicting the biological interactions of this compound?
- Molecular docking : Simulate binding affinities to target proteins (e.g., enzymes like cyclooxygenase for anti-inflammatory studies) using software such as AutoDock Vina. Validate with experimental IC50 values .
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales to identify key binding residues .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates for in vivo testing .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from structural analogs (e.g., phenaceturic acid derivatives) or assay variability. Mitigation strategies include:
- Standardized assays : Replicate studies using uniform cell lines (e.g., RAW 264.7 macrophages for inflammation models) and control compounds .
- Metabolite profiling : LC-MS/MS to differentiate parent compound effects from metabolite interference (critical for phenylacetyl-containing molecules) .
- Meta-analysis : Cross-reference data from PubChem, CAS, and peer-reviewed journals to identify consensus mechanisms .
Q. What methodologies are suitable for studying the compound’s metabolic stability in vitro?
- Hepatic microsome assays : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS. Use NADPH cofactors to simulate Phase I metabolism .
- CYP450 inhibition screening : Test against isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interaction risks .
- Stable isotope labeling : Track metabolic pathways using 13C-labeled phenylacetyl groups in cell cultures .
Experimental Design & Data Analysis
Q. How should researchers design dose-response studies to evaluate neuroprotective or anti-inflammatory effects?
- In vitro models : Use primary neurons or glial cells exposed to oxidative stress inducers (e.g., H2O2). Measure viability via MTT assay and cytokine release (IL-6, TNF-α) via ELISA .
- Dose range : Start with 1–100 μM, based on IC50 values of structurally similar antioxidants .
- Positive controls : Include known agents (e.g., N-acetylcysteine for antioxidant studies) to calibrate response thresholds .
Q. What advanced separation techniques improve isolation of enantiomers or diastereomers?
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to resolve enantiomers. Optimize mobile phase with hexane:isopropanol gradients .
- Crystallization-induced diastereomer resolution : Introduce chiral resolving agents (e.g., (R)-α-methoxyphenylacetic acid) to isolate stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
